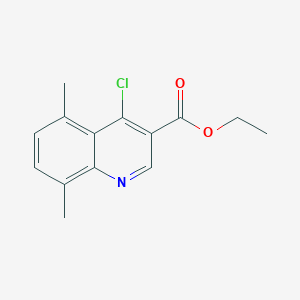

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

説明

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate is an organic compound with the molecular formula C({14})H({14})ClNO(_{2}). It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core substituted with ethyl, chloro, and methyl groups, making it a versatile intermediate in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloro-5,8-dimethylquinoline.

Esterification: The carboxylation of the quinoline derivative is achieved through esterification with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Esterification: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

化学反応の分析

Types of Reactions

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Amino or thiol derivatives of the quinoline compound.

Oxidation Products: Quinoline N-oxides or other oxidized derivatives.

Reduction Products: Reduced quinoline derivatives with altered electronic properties.

Hydrolysis Products: 4-chloro-5,8-dimethylquinoline-3-carboxylic acid.

科学的研究の応用

Scientific Research Applications

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate has several notable applications:

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating bacterial and fungal infections. Its structural similarity to other biologically active quinoline derivatives enhances its utility in drug discovery and development.

Biological Studies

The compound is utilized for studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets. Its potential to modulate enzyme activity can lead to significant insights into metabolic pathways and disease mechanisms.

Chemical Synthesis

As a building block in organic synthesis, this compound is used for creating more complex organic molecules. Its versatility makes it valuable in synthetic chemistry.

Industrial Applications

The compound is also applied in producing dyes, pigments, and agrochemicals, showcasing its importance beyond academic research.

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

Antibacterial Efficacy Study

A study evaluating the antibacterial properties against multi-drug resistant bacteria demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent.

Anticancer Activity Assessment

In research focused on cancer cell lines, the compound was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis indicated increased levels of reactive oxygen species (ROS) in treated cells, supporting its role in promoting cell death.

Enzyme Inhibition Studies

Research has confirmed that this compound inhibits specific enzymes linked to cancer progression and bacterial survival. Enzyme assays quantified this inhibition by measuring substrate conversion rates at varying concentrations of the compound.

作用機序

The mechanism of action of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: The compound can bind to cellular receptors, modulating their activity and affecting cellular signaling pathways.

Pathways Involved: It may interfere with pathways related to DNA replication, protein synthesis, or metabolic processes, depending on the specific biological context.

類似化合物との比較

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives:

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Similar in structure but with a different methyl group position, affecting its reactivity and biological activity.

Ethyl 4-chloroquinoline-3-carboxylate: Lacks the additional methyl groups, resulting in different chemical properties and applications.

Ethyl 5,8-dimethylquinoline-3-carboxylate: Without the chloro group, it exhibits different substitution patterns and reactivity.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and biological research fields.

生物活性

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (EDMQC) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EDMQC features a quinoline ring structure with specific substitutions:

- Chloro group at the 4-position

- Methyl groups at the 5 and 8 positions

- Ethyl ester at the carboxylic acid position

The molecular formula is C_12H_12ClN_2O_2, with a molecular weight of approximately 263.72 g/mol. The unique substitution pattern contributes to its distinct chemical properties and biological activities .

The biological activity of EDMQC is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : EDMQC may inhibit enzymes involved in critical biochemical pathways, which can lead to antimicrobial or anticancer effects.

- Receptors : The compound may modulate receptor activity, influencing cellular responses and signaling pathways.

The specific mechanisms depend on the context of application, such as targeting bacterial cells or cancerous tissues .

Antimicrobial Activity

Research indicates that EDMQC exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes likely underpins its antimicrobial effects. Additionally, preliminary studies suggest potential antifungal activity against certain fungal pathogens .

Anticancer Potential

EDMQC has also been investigated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound's anticancer mechanism may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of EDMQC, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-methylquinoline-3-carboxylate | Quinoline structure with methyl group | Less complex than EDMQC |

| Methyl 5-chloroquinoline-3-carboxylate | Chlorine at different position | Different biological activity profile |

| Ethyl 6-methylquinoline-3-carboxylate | Variations in methyl substitution | Potentially different enzyme inhibition patterns |

These comparisons highlight how variations in chemical structure can lead to differing biological activities .

Case Studies and Research Findings

Several studies have documented the biological activities of EDMQC:

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial effects of EDMQC against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent .

- Anticancer Activity Assessment : In another study focused on cancer cell lines, EDMQC was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) in treated cells, supporting its role in promoting cell death .

- Enzyme Inhibition Studies : Research has demonstrated that EDMQC can inhibit specific enzymes associated with cancer progression and bacterial survival. This inhibition was quantified using enzyme assays that measured substrate conversion rates in the presence of varying concentrations of EDMQC .

特性

IUPAC Name |

ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUFWMAIOJISRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363159 | |

| Record name | ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338954-51-1 | |

| Record name | ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。